Glycopyrronium
Overview
Description
Glycopyrronium, also known as glycopyrrolate, is a synthetic quaternary ammonium compound. It is a long-acting muscarinic antagonist that is widely used in medical practice. This compound is primarily employed to treat conditions such as chronic obstructive pulmonary disease (COPD), hyperhidrosis (excessive sweating), severe drooling, and as an adjunct in anesthesia to reduce secretions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glycopyrronium bromide involves several key steps:
Protection of Hydroxyl Group: The hydroxyl group of alpha-cyclopentyl mandelic acid is protected by benzyl.
Esterification: The protected compound is esterified with 1-methyl-3-pyrrolidinol using conventional methods to obtain a key intermediate ester.
Debenzylation: The intermediate ester is debenzylated under palladium on carbon (Pd/C) conditions.
Quaternization: The resulting compound is quaternized with methyl bromide to form this compound bromide
Industrial Production Methods: Industrial production of this compound bromide follows similar synthetic routes but is optimized for higher yields and lower environmental impact. The process involves the use of condensing agents and controlled reaction conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Glycopyrronium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.
Reduction: Reduction reactions are less common for this compound due to its stable quaternary ammonium structure.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed, though not typically for this compound.
Substitution: Nucleophilic substitution can occur with reagents like sodium hydroxide under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted this compound compounds .
Scientific Research Applications
Glycopyrronium has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical syntheses and analytical methods.
Biology: Studied for its effects on muscarinic receptors and its role in cellular signaling pathways.
Medicine: Extensively used in the treatment of COPD, hyperhidrosis, and as an adjunct in anesthesia. .
Industry: Employed in the formulation of pharmaceutical products, including inhalers and topical solutions.
Mechanism of Action
Glycopyrronium exerts its effects by inhibiting the action of acetylcholine on muscarinic receptors. This inhibition reduces secretions in the airways, gastrointestinal tract, and other tissues. The compound does not cross the blood-brain barrier, minimizing central nervous system effects. This compound’s primary molecular targets are the muscarinic receptors, particularly M3 receptors, which mediate smooth muscle contraction and glandular secretion .
Comparison with Similar Compounds
Tiotropium: Another long-acting muscarinic antagonist used in the treatment of COPD.
Ipratropium: A short-acting muscarinic antagonist used for similar indications but with a shorter duration of action.
Aclidinium: Another long-acting muscarinic antagonist with similar therapeutic uses.
Uniqueness of Glycopyrronium: this compound is unique in its combination of efficacy, safety profile, and minimal central nervous system effects. It has a faster onset of action compared to some other long-acting muscarinic antagonists and is well-tolerated in various patient populations .
Properties
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGKOCUUWGHLCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28NO3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048165 | |
Record name | 3-[(2-Cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycopyrrolate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015121 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.44e-04 g/L | |
Record name | Glycopyrrolate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015121 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Glycopyrronium is a muscarinic antagonist with the highest affinity for M1 receptors, followed by M3, M2/M4, and M5. Muscarinic receptors M1 to M4 are found in the lung, although M3 is predominantly responsible for bronchoconstriction and airway secretions. Secretions from salivary and sweat glands, as well as gastric acid secretions, are also predominantly mediated by the M3 receptor. Salivary and gastric acid secretions are also partially mediated by the M1 receptor. Antagonism of these receptors decreases the volume of their respective secretions, and in the case of the gastrointestinal system, reduces the acidity of the stomach. In the cardiovascular system, muscarinic receptors M1 to M5 are all present, however the function of M5 has not been described in literature. Under normal circumstances, stimulation of the vagal nerve lowers the heart rate, potentially leading to intraoperative bradycardia. Studies in mice suggest that this stimulation is predominantly mediated by the M3 receptor, and mutant knockout mice are not susceptible to these effects. | |
Record name | Glycopyrronium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00986 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13283-82-4, 740028-90-4, 596-51-0 | |
Record name | Glycopyrronium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycopyrronium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00986 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-[(2-Cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycopyrronium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glycopyrrolate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015121 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
193-194.5, 192.5 °C | |
Record name | Glycopyrronium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00986 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glycopyrrolate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015121 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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